molecular formula C21H18N6O2S B12484080 3-[5-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-methyl-1,2,4-triazol-3-yl]-1H-indole

3-[5-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-methyl-1,2,4-triazol-3-yl]-1H-indole

Cat. No.: B12484080
M. Wt: 418.5 g/mol
InChI Key: KPCATKJYAHYULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-methyl-1,2,4-triazol-3-yl]-1H-indole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-methyl-1,2,4-triazol-3-yl]-1H-indole typically involves multiple steps, starting from readily available precursors. The synthetic strategy often includes the formation of the oxadiazole ring, followed by the introduction of the sulfanyl group and the triazole ring. The final step involves the coupling of the indole moiety.

    Formation of the Oxadiazole Ring: This step involves the reaction of 4-methoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring.

    Introduction of the Sulfanyl Group: The oxadiazole intermediate is then reacted with a thiol reagent to introduce the sulfanyl group.

    Formation of the Triazole Ring: The sulfanyl-substituted oxadiazole is further reacted with a suitable azide to form the triazole ring.

    Coupling with Indole: The final step involves the coupling of the triazole intermediate with an indole derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially leading to ring-opened products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activities such as anticancer, antimicrobial, or anti-inflammatory effects, making it a promising candidate for pharmaceutical development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[5-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-methyl-1,2,4-triazol-3-yl]-1H-indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[5-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-methyl-1,2,4-triazol-3-yl]-1H-indole lies in its combination of multiple functional groups, which imparts a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H18N6O2S

Molecular Weight

418.5 g/mol

IUPAC Name

5-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C21H18N6O2S/c1-27-20(16-11-22-17-6-4-3-5-15(16)17)24-25-21(27)30-12-18-23-19(26-29-18)13-7-9-14(28-2)10-8-13/h3-11,22H,12H2,1-2H3

InChI Key

KPCATKJYAHYULR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=NC(=NO2)C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.